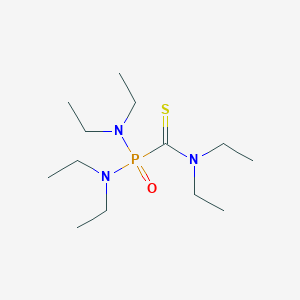
di-n-Hexyl disulfide
Overview
Description
. It is characterized by a sulfur-sulfur bond flanked by two hexyl groups. This compound is typically a colorless to pale yellow liquid with a distinctive garlic-like odor . di-n-Hexyl disulfide is used in various industrial applications, including as a solvent, an additive in lubricants, and in the synthesis of other chemicals.
Preparation Methods
di-n-Hexyl disulfide can be synthesized through several methods:
Thiol Oxidation: One common method involves the oxidation of hexanethiol using oxidizing agents such as hydrogen peroxide or iodine.
Alkyl Halide Reaction: Another method involves the reaction of hexyl halides with sodium disulfide in the presence of a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Thioacetate Method: This method involves the reaction of hexyl thioacetates with oxidizing agents to form hexyl disulfide.
Industrial production typically involves large-scale oxidation of thiols or the reaction of alkyl halides with sulfur compounds under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
di-n-Hexyl disulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under the influence of strong oxidizing agents.
Reduction: It can be reduced back to hexanethiol using reducing agents like lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions where the sulfur atoms are replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Major products formed from these reactions include hexyl sulfoxide, hexyl sulfone, and hexanethiol.
Scientific Research Applications
di-n-Hexyl disulfide has several applications in scientific research:
Mechanism of Action
The mechanism of action of hexyl disulfide involves its ability to interact with biological molecules through its sulfur-sulfur bond. This bond can undergo redox reactions, leading to the formation of reactive sulfur species that can interact with proteins and other cellular components . These interactions can disrupt cellular processes and lead to antimicrobial effects .
Comparison with Similar Compounds
di-n-Hexyl disulfide can be compared with other disulfides such as:
Dimethyl disulfide (C2H6S2): A smaller disulfide with similar chemical properties but different applications.
Diethyl disulfide (C4H10S2): Another disulfide with a shorter carbon chain, used in different industrial applications.
Dibenzyl disulfide (C14H14S2): A larger disulfide with aromatic groups, used in specialized chemical synthesis.
This compound is unique due to its specific chain length and its balance of hydrophobic and hydrophilic properties, making it suitable for a variety of applications in both organic synthesis and industrial processes .
Properties
IUPAC Name |
1-(hexyldisulfanyl)hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26S2/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPDBURPGLWRPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSSCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146872 | |
| Record name | Dihexyl disulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10496-15-8 | |
| Record name | Dihexyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10496-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihexyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010496158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihexyl disulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihexyl disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.917 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHEXYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5X7DY36KA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does hexyl disulfide contribute to fuel instability?
A1: Research suggests that hexyl disulfide can undergo oxidation in the presence of tert-butyl hydroperoxide at elevated temperatures (120°C), leading to the formation of sulfonic acids. [] This process is particularly relevant in the context of middle distillate fuels, where the presence of sulfonic acids is often linked to fuel instability. The specific mechanisms and influencing factors, such as fuel composition and reaction conditions, are still under investigation.
Q2: What is the role of hexyl disulfide in the vulcanization of butadiene rubber?
A2: Hexyl disulfide, along with other cyclic disulfides, serves as a vulcanizing agent for butadiene rubber. [] Through a chemical reaction, it forms cross-links between the polymer chains, enhancing the rubber's strength, elasticity, and resistance to heat and solvents. High-resolution magic angle spinning (HRMAS) solid-state NMR spectroscopy studies have confirmed that hexyl disulfide adds directly to the carbon double bonds of butadiene rubber during the vulcanization process. []
Q3: Can you describe the structural characteristics of hexyl disulfide and its identification in natural sources?
A3: Hexyl disulfide (C12H26S2) is an organic compound with a molecular weight of 234.49 g/mol. It is characterized by a disulfide bond (S-S) connecting two hexyl groups. This compound has been identified as a significant component (9.47% of total volatile compounds) in the volatile oil extracted from Patrinia villosa Juss through steam distillation and analyzed using gas chromatography-mass spectrometry (GC/MS). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Chloro-2-[(chloroacetyl)amino]benzoic acid](/img/structure/B76498.png)







![1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene](/img/structure/B76517.png)
